4-Methylbenzenediazonium tetrafluoroborate

Surface Functionalization Molecular Electronics Self-Assembled Monolayers

Researchers requiring reproducible aryldiazonium chemistry often encounter batch variability in dediazoniation kinetics, compromising azo coupling yields and surface monolayer quality. 4-Methylbenzenediazonium tetrafluoroborate (CAS 459-44-9) eliminates this uncertainty: • Well-characterized kinetics: k₀ = 5.78 × 10⁻⁵ s⁻¹ (aq. β-cyclodextrin), Eₐ = 112 kJ mol⁻¹ - a calibration standard for mechanistic studies. • ~370-fold rate modulation via pH (-log[HCl] 2→6) enables precise temporal control over sequential azo coupling. • Assembles uniform molecular layers on H-passivated Si(111), delivering ~10-fold lower tunneling current vs. CF₃ analog for molecular electronics. Supplied with Certificates of Analysis; global shipping from regional hubs.

Molecular Formula C7H7BF4N2
Molecular Weight 205.95 g/mol
CAS No. 459-44-9
Cat. No. B1617335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzenediazonium tetrafluoroborate
CAS459-44-9
Molecular FormulaC7H7BF4N2
Molecular Weight205.95 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]#N
InChIInChI=1S/C7H7N2.BF4/c1-6-2-4-7(9-8)5-3-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1
InChIKeyISOJODWLDZSAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzenediazonium Tetrafluoroborate (CAS 459-44-9) Product Profile and Procurement Essentials


4-Methylbenzenediazonium tetrafluoroborate (CAS 459-44-9), also known as p-toluenediazonium tetrafluoroborate, is an aryldiazonium salt with the molecular formula C7H7BF4N2 and a molecular weight of 205.95 g/mol [1]. This compound features a 4-methylphenyl group bonded to a diazonium cation stabilized by a tetrafluoroborate counterion, rendering it a bench-stable, crystalline solid suitable for organic synthesis . It serves as a versatile electrophilic reagent in azo coupling, Sandmeyer-type reactions, and surface functionalization applications .

Why Generic Substitution of 4-Methylbenzenediazonium Tetrafluoroborate with Other Diazonium Salts Is Not Advisable


Despite belonging to the same aryldiazonium tetrafluoroborate class, compounds with different aryl substituents exhibit markedly distinct reactivity, stability, and electronic properties that preclude simple interchange [1]. The electron-donating methyl group in the para position of 4-methylbenzenediazonium tetrafluoroborate specifically influences its dediazoniation kinetics, product distribution, and surface-assembly characteristics compared to other substituted variants [2]. Attempting to substitute with unsubstituted benzenediazonium or halogenated analogs without validating performance in the specific application context can lead to altered reaction rates, different product yields, or unexpected material properties [3].

Quantitative Differentiation of 4-Methylbenzenediazonium Tetrafluoroborate: Head-to-Head Evidence Against Comparators


10-Fold Lower STM Current Enhancement in Molecular Junctions Compared to 4-Trifluoromethyl Analog

Molecular layers of 4-methylbenzenediazonium tetrafluoroborate and 4-trifluoromethylbenzenediazonium tetrafluoroborate were assembled on H-passivated Si(111) and characterized by UHV STM and XPS. STM I(V) measurements revealed a ~10-fold enhancement in current for positive bias voltage when current flows through the 4-trifluoromethyl molecule compared to the 4-methyl variant [1]. This quantifies the impact of the para-substituent's electron-withdrawing versus electron-donating nature on tunneling current in molecular junctions.

Surface Functionalization Molecular Electronics Self-Assembled Monolayers

Dediazoniation Rate Constants: 4-Methyl Isomer Reactivity Relative to 2- and 3-Methyl Isomers

Observed rate constants (k0) for the spontaneous dediazoniation of 2-, 3-, and 4-methylbenzenediazonium tetrafluoroborate (OMBD, MMBD, and PMBD) in aqueous acid containing β-cyclodextrin were determined. The 4-methyl isomer (PMBD) exhibits a k0 value of 5.78 × 10⁻⁵ s⁻¹, compared to 9.72 × 10⁻⁵ s⁻¹ for OMBD and 6.80 × 10⁻⁵ s⁻¹ for MMBD under identical conditions [1]. The para-substituted compound is the least reactive among the three positional isomers.

Reaction Kinetics Dediazoniation Mechanistic Studies

Activation Energy and Observed Rate Constant for Thermal Decomposition

The thermal decomposition of 4-methylbenzenediazonium tetrafluoroborate (4MBD) in aqueous solution has been kinetically characterized. At 60°C, the observed rate constant (k_obs) is 2.27 × 10⁻⁴ s⁻¹, and the activation energy (E_a) for the dediazoniation process is 112 kJ mol⁻¹ [1]. These values provide a quantitative benchmark for assessing thermal stability and handling safety compared to other diazonium salts.

Thermal Stability Decomposition Kinetics Safety Assessment

Acidity-Dependent Switch Between Heterolytic and Homolytic Pathways: Up to 370-Fold Rate Enhancement

The dediazoniation of 4-methylbenzenediazonium tetrafluoroborate (4MBD) in binary BuOH/H2O mixtures exhibits an S-shaped dependence of k_obs on acidity. Rate enhancements of up to ~370-fold are observed when transitioning from -log[HCl] = 2 to 6, with an inflection point at -log[HCl] ~ 4 [1]. This behavior reflects a mechanistic switch between heterolytic (low acidity) and homolytic (high acidity) pathways, a feature not uniformly observed across all aryldiazonium salts.

Mechanistic Switching Acidity Modulation Reaction Control

Validated Application Scenarios for 4-Methylbenzenediazonium Tetrafluoroborate Based on Quantitative Evidence


Surface Functionalization of Silicon for Molecular Electronics Requiring Moderate Conductivity

4-Methylbenzenediazonium tetrafluoroborate assembles on H-passivated Si(111) to form well-defined molecular layers [1]. The ~10-fold lower current compared to its 4-trifluoromethyl counterpart makes it the reagent of choice when reduced tunneling current is desired in molecular junctions or sensor platforms [1].

Kinetic Studies of Dediazoniation Mechanisms Where Controlled Reactivity Is Required

With a well-characterized k0 of 5.78 × 10⁻⁵ s⁻¹ in aqueous β-cyclodextrin media and an activation energy of 112 kJ mol⁻¹, this compound serves as a reproducible standard for investigating heterolytic vs. homolytic dediazoniation pathways [2][3]. Its intermediate reactivity among methyl-substituted isomers provides a balanced kinetic window for mechanistic studies.

Synthesis of Azo Dyes and Coupling Products Where pH-Controlled Reaction Tuning Is Advantageous

The ~370-fold rate modulation achievable by adjusting acidity from -log[HCl] = 2 to 6 enables precise temporal control over azo coupling reactions [3]. This feature is particularly valuable in the preparation of complex azo dyes where stepwise coupling or selective functionalization is required.

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